

Toxicological profile of Disperse Orange 25

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Compound of Interest

Compound Name: Disperse orange 25

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An In-depth Technical Guide on the Toxicological Profile of **Disperse Orange 25**

This technical guide provides a comprehensive overview of the toxicological profile of the azo dye, **Disperse Orange 25**. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and further investigation into the safety of this compound. Data has been compiled from a variety of sources to present a thorough understanding of its chemical properties, toxicokinetics, and potential hazards.

Chemical and Physical Properties

Disperse Orange 25 is a monoazo disperse dye used in the textile industry for coloring synthetic fibers such as polyester.^[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile | [1] |
| CAS Number | 31482-56-1 | [2] |
| Molecular Formula | C ₁₇ H ₁₇ N ₅ O ₂ | [2] |
| Molecular Weight | 323.35 g/mol | [3] |
| Appearance | Orange granules with no odor | [1] |
| Water Solubility | Sparingly soluble; approximately 30 mg/L | [1] |
| Melting Point | 170 °C (decomposes) | [4] |

Toxicological Profile

The toxicological data for **Disperse Orange 25** is limited. Much of the concern surrounding its safety stems from its classification as an azo dye, a class of compounds known for their potential to metabolize into harmful aromatic amines.

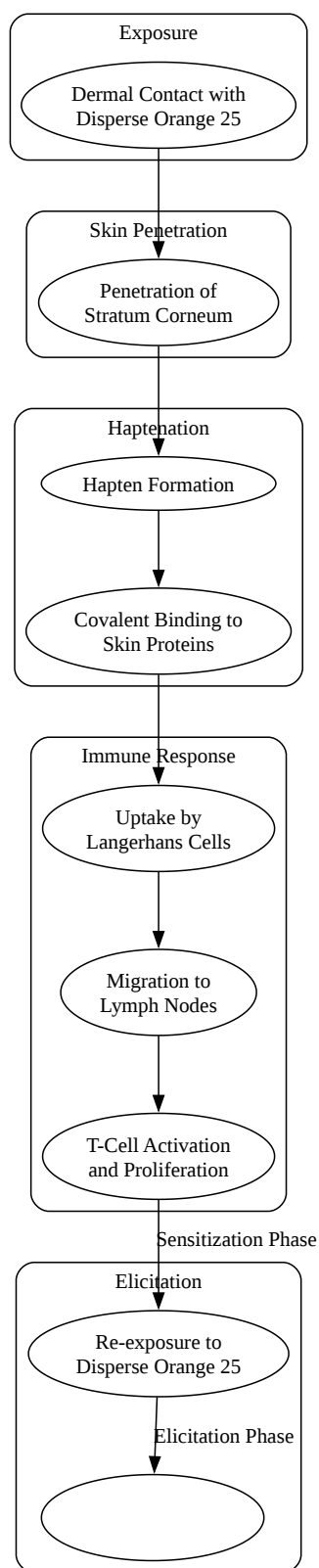
Acute Toxicity

The available data on the acute toxicity of **Disperse Orange 25** is presented in the table below. It is considered harmful if swallowed, inhaled, or in contact with the skin.[1]

| Test | Species | Route | LD50 | Reference(s) |
|--------------------------------|------------------------------|-----------------|---------------|--------------|
| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg | [1] |
| Acute Intraperitoneal Toxicity | Rat | Intraperitoneal | 1590 mg/kg | [1] |
| Acute Oral Toxicity | Mouse | Oral | 7350 mg/kg | [1] |
| Acute Oral Toxicity | Mammal (species unspecified) | Oral | >10,000 mg/kg | [4] |

Irritation and Sensitization

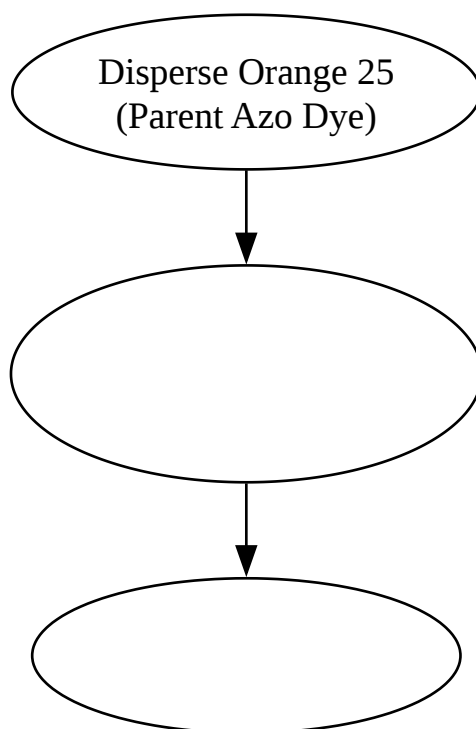
Disperse Orange 25 is classified as an irritant to the eyes, respiratory system, and skin.[1] Prolonged or repeated exposure may cause contact dermatitis, characterized by redness, swelling, and blistering.[1] As a disperse dye, it has a notable potential for skin sensitization, which is a significant concern for textile workers and consumers.[5]



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Metabolism

Specific metabolic studies on **Disperse Orange 25** are not readily available. However, the metabolism of azo dyes is generally characterized by the reductive cleavage of the azo bond ($-N=N-$). This biotransformation can be carried out by intestinal microflora or by hepatic azoreductases under anaerobic conditions.[6] This process results in the formation of aromatic amines, which are often more toxic than the parent dye and can be carcinogenic.



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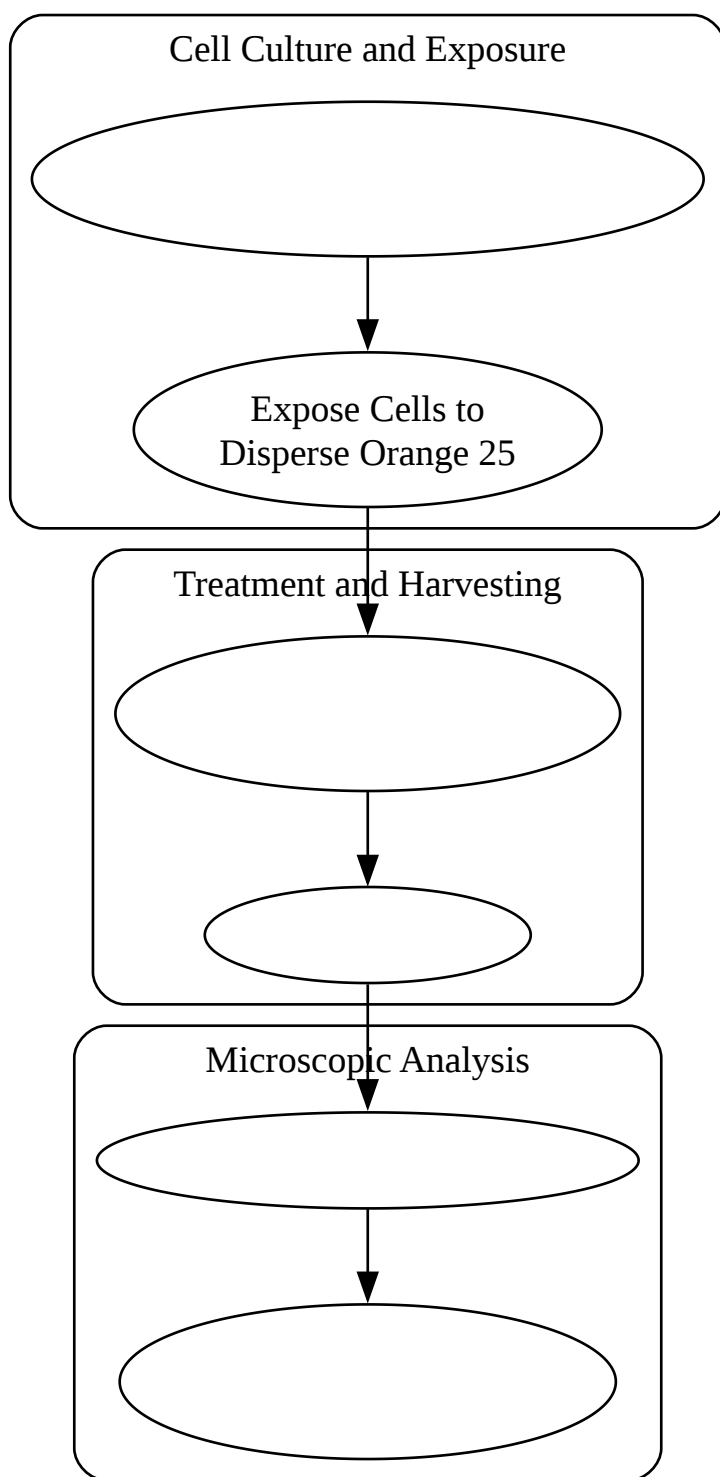
Genotoxicity

Direct genotoxicity data for **Disperse Orange 25** is lacking in the public domain. However, studies on the structurally similar Disperse Orange 1 provide valuable insights into its potential genotoxic effects. Disperse Orange 1 has been shown to be mutagenic and genotoxic in several in vitro assays.

Surrogate Genotoxicity Data for Disperse Orange 1

| Assay | System | Results | Reference(s) |
|---|--|--|--------------|
| Salmonella/microsome Mutagenicity Assay (Ames Test) | S. typhimurium strains TA98 and YG1041 | Positive (induces frameshift mutations). Mutagenicity enhanced by nitroreductase and O-acetyltransferase overproducing strains. | [6] |
| Micronucleus Test | Human Lymphocytes | Positive (increased micronuclei frequency) | [7] |
| Micronucleus Test | HepG2 cells | Positive (increased micronuclei frequency) | [7] |
| Comet Assay | HepG2 cells | Positive (induced DNA damage) | [6] |
| Cell Viability Assay | HepG2 cells | Induced apoptosis after 72 hours of contact | [6] |

These findings for Disperse Orange 1 suggest that **Disperse Orange 25** may also possess genotoxic potential, likely mediated by its metabolic activation to reactive intermediates.



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Carcinogenicity

There are no specific long-term carcinogenicity studies available for **Disperse Orange 25**. However, some azo dyes are known to be carcinogenic, often due to their metabolic conversion to carcinogenic aromatic amines.[1] The National Toxicology Program (NTP) has not conducted carcinogenicity studies on **Disperse Orange 25**. [8] A related compound, C.I. Disperse Orange 11, has been classified as "reasonably anticipated to be a human carcinogen" by the NTP based on sufficient evidence from animal studies.[9] This raises concerns about the potential carcinogenicity of other disperse orange dyes, including **Disperse Orange 25**.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **Disperse Orange 25** were identified in the publicly available literature. This represents a significant data gap in the toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicity studies of **Disperse Orange 25** are not available in the reviewed literature. However, based on standard toxicological practices and the information available for similar compounds, general methodologies can be outlined.

Salmonella/microsome Mutagenicity Assay (Ames Test) (based on Disperse Orange 1 studies)

- **Test System:** Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). Strains with enhanced nitroreductase and O-acetyltransferase activity (e.g., YG1041) are particularly relevant for azo dyes.
- **Methodology:** The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that have regained the ability to grow on a histidine-deficient medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
- **Reference:** Based on the study of Disperse Orange 1.[6]

In Vitro Micronucleus Test (based on Disperse Orange 1 studies)

- Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., HepG2).
- Methodology: The cells are exposed to various concentrations of the test substance. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) is scored in the binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
- Reference: Based on the study of Disperse Orange 1.[\[7\]](#)

Data Gaps and Future Research

The toxicological database for **Disperse Orange 25** is notably incomplete. Key areas requiring further investigation include:

- Metabolism and Toxicokinetics: Studies to identify the specific metabolites of **Disperse Orange 25** in relevant biological systems are crucial to accurately assess its risk.
- Genotoxicity: Direct testing of **Disperse Orange 25** in a battery of in vitro and in vivo genotoxicity assays is needed to confirm the potential suggested by surrogate data.
- Carcinogenicity: Long-term animal bioassays are required to definitively evaluate the carcinogenic potential of **Disperse Orange 25**.
- Reproductive and Developmental Toxicity: Studies are needed to assess the potential effects of **Disperse Orange 25** on fertility, reproduction, and embryonic/fetal development.
- Immunotoxicity: Further investigation into the mechanisms of skin sensitization and the potential for other immunotoxic effects is warranted.
- Toxicogenomics and Signaling Pathways: Modern toxicological methods could be employed to elucidate the molecular mechanisms and signaling pathways involved in the toxicity of **Disperse Orange 25**.

Conclusion

Disperse Orange 25 is an azo dye with a toxicological profile that raises several health concerns. It is acutely toxic by ingestion, inhalation, and dermal contact, and is a known skin, eye, and respiratory irritant. The potential for skin sensitization is a significant occupational and consumer hazard. Based on data from structurally similar compounds and the general properties of azo dyes, there is a strong suspicion of genotoxicity, likely following metabolic activation to reactive aromatic amines. While direct evidence for carcinogenicity, reproductive, and developmental toxicity is lacking, the known hazards of other azo dyes warrant a precautionary approach. Significant data gaps exist, and further research is essential for a comprehensive risk assessment of **Disperse Orange 25**.

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